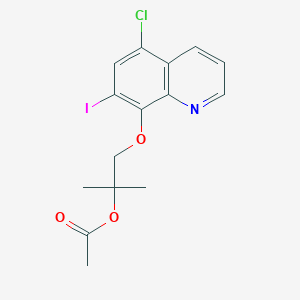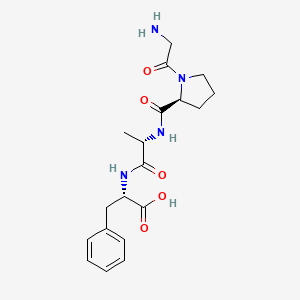![molecular formula C16H14FNOSe B15210993 Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 833462-37-6](/img/structure/B15210993.png)
Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that features a fluorophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Attachment of the Phenylselanyl Group: This can be accomplished through a using phenylselenol and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The dihydroisoxazole ring can be reduced to form the corresponding isoxazoline.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the effects of fluorine and selenium substitution on biological activity.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Similar in having a fluorophenyl group but differs in the core structure.
4-(4-Fluorophenyl)-2-methyl-1,2,3-thiadiazole: Contains a fluorophenyl group and a thiadiazole ring.
Uniqueness
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic and steric properties. This combination is less common in similar compounds, making it a valuable subject for further research.
Propriétés
Numéro CAS |
833462-37-6 |
|---|---|
Formule moléculaire |
C16H14FNOSe |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
Clé InChI |
GBWZWECLVKJXGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=C(C=C2)F)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


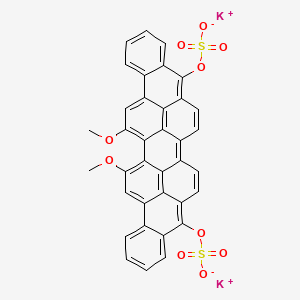
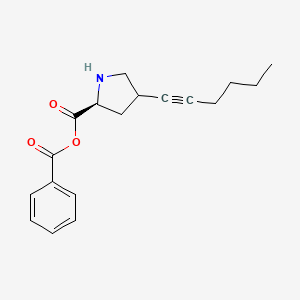
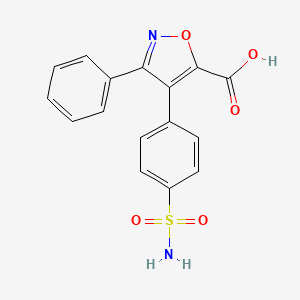
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)


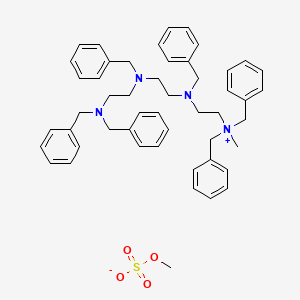


![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
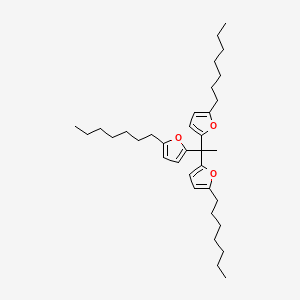
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
